2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c20-18-17-15(14-9-5-2-6-10-14)12-23-19(17)22-16(21-18)11-13-7-3-1-4-8-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDCXJHCZDJTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196898 | |
| Record name | 4-Chloro-5-phenyl-2-(phenylmethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-62-3 | |
| Record name | 4-Chloro-5-phenyl-2-(phenylmethyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83548-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-phenyl-2-(phenylmethyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Thieno 2,3 D Pyrimidine Derivatives
Impact of Substituents on Biological Activity Profiles
The thieno[2,3-d]pyrimidine (B153573) scaffold is a fused heterocyclic system, considered a bio-isostere of purine, and exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov SAR studies are crucial for optimizing the potency and selectivity of these compounds.
Role of Substitutions at Position 2 (e.g., Benzyl (B1604629) Group)
The substituent at the 2-position of the thieno[2,3-d]pyrimidine core plays a significant role in modulating biological activity. The presence of an aryl group, such as the benzyl group in the title compound, is a common feature in many active derivatives.
SAR studies on various analogs have demonstrated that the nature of this substituent is critical. For instance, in a series of PI3K inhibitors, replacing the phenyl ring at the 2-position with other groups often leads to a decrease or abolishment of enzymatic activity. nih.gov Specifically, the presence of a 3-hydroxy group on the phenyl ring at this position was found to be optimal for PI3Kβ and PI3Kγ inhibitory activity. nih.gov Moving this hydroxyl group to the para-position resulted in a significant drop in activity, and replacement with other groups, including its bioisosteric amine (NH2) equivalent, eliminated the activity. nih.gov
In other studies targeting different biological pathways, modifications to the benzyl group itself have been explored. For example, the introduction of various functional groups on the phenyl ring of the benzyl moiety can lead to modest changes in potency. researchgate.net This suggests that while the benzyl group is important, its phenyl ring may extend into a solvent-exposed region of the target protein, allowing for a degree of structural diversity. researchgate.net Furthermore, replacing aryl substituents at the 2-position with smaller alkyl groups like methyl or ethyl has also been investigated to generate molecules with different pharmacological profiles against breast cancer cell lines. nih.gov
| Position | Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|
| 2 | Benzyl/Aryl Group | Generally important for activity; specific substitutions on the aryl ring are critical for potency against certain targets like PI3K. | nih.gov |
| 2 | Phenyl with 3-OH group | Showed good enzymatic activity on PI3Kβ and PI3Kγ. | nih.gov |
| 2 | Phenyl with 4-OH group | Significant decrease in inhibitory activity compared to 3-OH. | nih.gov |
| 2 | Alkyl Groups (Methyl, Ethyl) | Investigated for anti-proliferative effects against breast cancer cells. | nih.gov |
Influence of Substitutions at Position 4 (e.g., Chloro Group and Subsequent Functionalization)
The 4-chloro substituent is a versatile chemical handle, primarily serving as a key intermediate for the synthesis of a wide array of derivatives through nucleophilic substitution reactions. nih.govnih.gov The chlorine atom itself is not typically the source of biological activity but rather a leaving group that allows for the introduction of various functional moieties, profoundly influencing the compound's interaction with biological targets.
For instance, the displacement of the chloro group with amines is a common strategy. The introduction of a morpholine (B109124) moiety at the 4-position has been shown to be a crucial feature for PI3K inhibitors, as it forms a key hydrogen bond interaction with a valine residue in the hinge region of the enzyme's active site. nih.gov Similarly, other amines such as N-methylpiperazine, N-phenylpiperazine, or 1,3-propanediamine have been introduced at this position to create potent cytotoxic agents. nih.gov These studies underscore that the 4-position is a critical point for modification to achieve desired biological effects. The synthesis of these derivatives typically involves reacting the 4-chlorothieno[2,3-d]pyrimidine intermediate with the desired amine. nih.govnih.gov
| Starting Moiety | Functional Group Introduced | Resulting Biological Profile | Reference |
|---|---|---|---|
| Chloro Group | Morpholine | Maintains PI3K inhibitory activity by binding to the hinge region. | nih.gov |
| Chloro Group | N-methylpiperazine | Leads to potent cytotoxic leads. | nih.gov |
| Chloro Group | N-phenylpiperazine | Creates promising backbones for cytotoxic agents. | nih.gov |
Effects of Substitutions at Position 5 (e.g., Phenyl Group)
Substituents on the fused thiophene (B33073) ring, specifically at positions 5 and 6, also contribute significantly to the SAR of thieno[2,3-d]pyrimidines. The presence of a phenyl group at position 5, as in the title compound, introduces a bulky, lipophilic moiety that can influence protein-ligand interactions.
Research has shown that lipophilic substitutions at the 5 and 6 positions generally lead to better activity. For example, derivatives with a tetramethylene substitution (forming a fused tetrahydrobenzo[b]thiophene ring) showed improved PI3K inhibitory activity compared to their analogs with smaller, less lipophilic groups like methyl and carboxylate. nih.gov In the context of GnRH receptor antagonists, a 2-(2-pyridyl)ethyl group on a 5-aminomethyl functionality was identified as a key feature for good receptor binding. nih.gov This highlights that the space around the 5-position can accommodate various substituents, and tailoring their properties (e.g., size, hydrophobicity, hydrogen bonding capacity) is essential for optimizing activity against specific targets.
Modifications to the Fused Thiophene Ring System and Isomerism Effects
The biological importance of other isomers, such as thieno[3,2-d]pyrimidine (B1254671) and thieno[3,4-d]pyrimidine, has also been extensively reviewed. nih.govnih.gov Each isomeric scaffold presents a unique three-dimensional shape and arrangement of heteroatoms, leading to different SAR profiles and target specificities. For instance, SAR studies on thieno[3,2-d]pyrimidine derivatives have been crucial in the discovery of new anticancer and anti-infectious agents. nih.gov Similarly, thieno[3,4-d]pyrimidine derivatives have been investigated as novel HIV-1 reverse transcriptase inhibitors. nih.gov The choice of the core isomeric scaffold is therefore a fundamental decision in the design of new therapeutic agents based on this heterocyclic system.
Stereochemical Considerations in SAR
Stereochemistry can play a pivotal role in the biological activity of chiral thieno[2,3-d]pyrimidine derivatives. Although the title compound, 2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine, is achiral, the introduction of chiral centers through modification can lead to enantiomers with significantly different potencies and selectivities.
While specific stereochemical SAR studies on the title compound are not extensively reported, research on related heterocyclic systems emphasizes the importance of stereoisomerism. For example, the synthesis of chiral 6-aryl-furo[2,3-d]pyrimidine-4-amines, which are structurally related to thienopyrimidines, yielded compounds with potent EGFR tyrosine kinase inhibitory activity, comparable to the commercial drug Erlotinib. nih.gov This suggests that if a chiral center is introduced into the thieno[2,3-d]pyrimidine scaffold, for example, on a substituent at any of the key positions, it is highly likely that one stereoisomer will exhibit preferential binding to the target protein. Further investigation into the stereoselective synthesis and evaluation of such derivatives could lead to the development of more potent and selective agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ccspublishing.org.cn For thieno[2,3-d]pyrimidine derivatives, 2D and 3D-QSAR studies have been employed to identify key structural features that govern their activity and to guide the design of new, more potent analogs. ccspublishing.org.cn
Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used in 3D-QSAR to correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. ccspublishing.org.cn A study on 68 thieno[2,3-d]pyrimidine derivatives as potential anticancer agents generated reliable CoMFA and CoMSIA models with good internal and external prediction capabilities. ccspublishing.org.cn These models provide contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For example, the results from one study suggested that introducing a hydrogen bond receptor group could enhance the activity of thieno[2,3-d]pyrimidine derivatives, a finding consistent with molecular docking results. ccspublishing.org.cn
QSAR studies on related isomers, like thieno[3,4-d]pyrimidine derivatives targeting HIV-1 reverse transcriptase, have also yielded stable and predictive models. nih.gov These computational approaches, often combined with molecular docking and molecular dynamics simulations, provide valuable insights into the ligand-receptor binding modes and are instrumental in the rational design and development of novel thienopyrimidine-based therapeutic agents. nih.govccspublishing.org.cn
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to predict the geometry and electronic characteristics of thieno[2,3-d]pyrimidine (B153573) derivatives.
Electronic Structure Properties and Reactivity Prediction
DFT calculations are employed to determine the electronic structure of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it can be more readily involved in chemical reactions. nih.gov
For related heterocyclic compounds, these calculations help identify the most probable sites for electrophilic and nucleophilic attacks, providing insights into the molecule's reactivity in various chemical environments. researchgate.net
Conformational Analysis
Conformational analysis, often performed using DFT, is crucial for understanding the three-dimensional structure of a molecule. For a compound like 2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine, this would involve determining the preferred spatial orientation of the benzyl (B1604629) and phenyl rings relative to the core thieno[2,3-d]pyrimidine structure. This analysis is vital because the biological activity of a molecule is often dependent on its specific 3D conformation, which dictates how it can interact with biological targets. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
Ligand-Target Binding Mode Prediction (e.g., ATP-binding pockets, enzyme active sites, receptor binding interfaces)
Docking simulations predict the preferred orientation and conformation of the ligand within the active site of a target protein. For the thieno[2,3-d]pyrimidine class of compounds, common targets include enzyme active sites like those in kinases (e.g., Epidermal Growth Factor Receptor - EGFR) or tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.comnih.gov The simulations would reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. researchgate.net For instance, studies on similar molecules have shown interactions within the ATP-binding pockets of kinases. nih.gov
Scoring Functions and Binding Affinity Estimation
After predicting the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. This score, often expressed in units like kcal/mol, helps to rank different compounds based on their potential potency. researchgate.net A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. nih.gov These estimations are crucial for prioritizing compounds for further experimental testing. researchgate.net
Molecular Dynamics Simulations for Dynamic Interaction Studies
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. While docking provides a static snapshot of the binding, MD simulations can confirm the stability of the predicted binding mode and reveal how the complex behaves in a more realistic, solvated environment. nih.gov These simulations can track the movement of the ligand within the binding site and identify key stable interactions that are maintained over time, thus validating the docking results and providing a more comprehensive understanding of the binding event. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates by simulating their interaction with biological targets. These methods are frequently applied to libraries of compounds containing the thieno[2,3-d]pyrimidine core to explore their potential as inhibitors for various enzymes, such as kinases or methyltransferases.
However, there are no specific studies available that detail the use of this compound as a lead compound or its inclusion in a virtual screening library. Research on analogous structures often involves creating a virtual library of derivatives and using molecular docking to predict their binding affinity to a target protein's active site. Such studies typically generate data on binding energies and interaction modes with key amino acid residues. Without specific research on this compound, no such data can be presented.
Table 1: Hypothetical Data Table for Virtual Screening Results
This table is a template illustrating the type of data that would be generated from in silico studies. No actual data is available for this compound.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cheminformatics Approaches in Thienopyrimidine Research
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. In the context of thienopyrimidine research, cheminformatics approaches are used to establish Structure-Activity Relationships (SAR) and develop predictive models like Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural features of thienopyrimidine derivatives with their biological activities.
The development of a QSAR model involves calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds and using statistical methods to build a mathematical equation that predicts their activity. While 3D-QSAR models have been developed for certain classes of thieno[3,2-d]pyrimidine (B1254671) derivatives, no such studies have been published for this compound. Therefore, no specific cheminformatics data or QSAR model details pertinent to this compound can be provided.
Table 2: Common Molecular Descriptors in Cheminformatics
This table lists examples of descriptors typically used in cheminformatics studies of therapeutic compounds. No specific values are available for the requested compound.
| Descriptor Type | Example Descriptors | Relevance in Drug Design |
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |
| Steric | Molecular Volume, Surface Area | Influences how a molecule fits into a binding site |
| Hydrophobic | LogP (Partition Coefficient) | Relates to solubility and membrane permeability |
| Topological | Connectivity Indices | Encodes information about molecular branching |
Emerging Research Directions and Future Perspectives
Development of Novel Thienopyrimidine Scaffolds for Specific Biological Targets
Researchers are actively designing and synthesizing novel thienopyrimidine derivatives with tailored substitutions to achieve high selectivity for specific biological targets. This involves creating libraries of compounds with diverse functionalities at various positions of the thienopyrimidine core to probe the binding requirements of different enzymes and receptors. nih.gov The goal is to develop next-generation thienopyrimidines with improved efficacy and reduced off-target effects.
Exploration of Thienopyrimidines in New Therapeutic Areas
While oncology has been a primary focus, the therapeutic potential of thienopyrimidines is being investigated in other disease areas. There is growing interest in their application for neurodegenerative diseases like Alzheimer's and Parkinson's, where they may offer neuroprotective effects. nih.govmdpi.comtechnologynetworks.com Additionally, their potential in treating cardiovascular diseases is being explored, building on the success of related thienopyridine antiplatelet agents. nih.govnih.gov
Advanced Computational Methodologies in Thienopyrimidine Drug Discovery
Advanced computational tools are playing an increasingly important role in accelerating thienopyrimidine drug discovery. rsc.org Molecular docking and molecular dynamics simulations are used to predict the binding modes of thienopyrimidine derivatives with their target proteins, providing insights for rational drug design. tandfonline.com These computational approaches help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. nih.gov
Synergistic Effects of Thienopyrimidines in Combination Studies
To enhance therapeutic efficacy and overcome drug resistance, thienopyrimidines are being evaluated in combination with other therapeutic agents. These combination studies aim to exploit synergistic interactions between drugs that target different pathways in a disease. For instance, combining a thienopyrimidine-based kinase inhibitor with a standard chemotherapeutic agent could lead to improved outcomes in cancer treatment.
Integration of Artificial Intelligence and Machine Learning in Thienopyrimidine Research
Q & A
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 4-fluoro vs. 4-methyl) and test bioactivity ().
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values (referenced indirectly via ’s focus on SAR in pyrido derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
